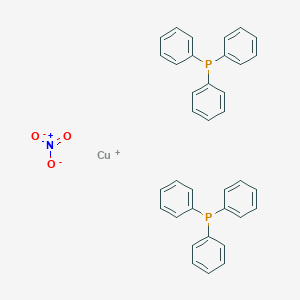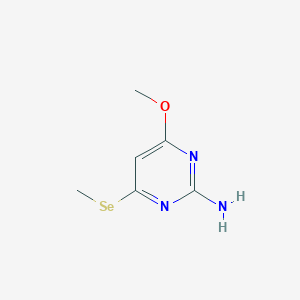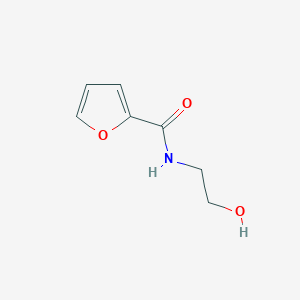![molecular formula C14H10N2O3S B011758 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde CAS No. 109113-44-2](/img/structure/B11758.png)
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Übersicht
Beschreibung
Cefalotin-Natriumsalz ist ein Cephalosporin-Antibiotikum der ersten Generation. Es ist eine halbsynthetische Verbindung mit der Summenformel C₁₆H₁₅N₂NaO₆S₂. Cefalotin-Natriumsalz ist bekannt für seine Wirksamkeit gegen grampositive Mikroorganismen und einige gramnegative Mikroorganismen . Es war eines der ersten entwickelten Cephalosporine und wurde in klinischen Umgebungen zur Behandlung bakterieller Infektionen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cefalotin-Natriumsalz wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Cephalosporin C ausgehen, das aus dem Pilz Acremonium chrysogenum gewonnen wird. Die Synthese umfasst die Acylierung der 7-Aminogruppe von Cephalosporin C mit 2-Thienylacetylchlorid zur Bildung von Cefalotin. Anschließend wird Cefalotin in seine Natriumsalzform umgewandelt .
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Cefalotin-Natriumsalz die großtechnische Fermentation von Acremonium chrysogenum zur Herstellung von Cephalosporin C. Das Cephalosporin C wird dann chemisch durch Acylierung und anschließende Umwandlung in die Natriumsalzform modifiziert. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cefalotin-Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Cefalotin-Natriumsalz kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in klinischen Umgebungen weniger verbreitet sind.
Substitution: Die Acylseitenkette von Cefalotin-Natriumsalz kann durch andere Gruppen substituiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Wasser oder wässrige Lösungen, oft in Gegenwart von β-Lactamase-Enzymen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Hydrolyse: Inaktive Produkte, die durch die Öffnung des β-Lactam-Rings entstehen.
Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Derivate von Cefalotin-Natriumsalz.
Substitution: Neue Cephalosporin-Derivate mit modifizierten Acylseitenketten.
Wissenschaftliche Forschungsanwendungen
Cefalotin-Natriumsalz hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Cefalotin-Natriumsalz entfaltet seine antibakterielle Wirkung durch Hemmung der Synthese der bakteriellen Zellwand. Es bindet an Penicillin-bindende Proteine (PBPs), die an der Vernetzung von Peptidoglykanketten beteiligt sind. Diese Bindung verhindert die Bildung einer stabilen Zellwand, was zu osmotischer Instabilität und Zelllyse führt . Die primären molekularen Ziele sind die PBPs, und die beteiligten Wege umfassen die Hemmung der Peptidoglykansynthese .
Wirkmechanismus
Cephalothin sodium salt exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains. This binding prevents the formation of a stable cell wall, leading to osmotic instability and cell lysis . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of peptidoglycan biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cephaloridin: Ein weiteres Cephalosporin der ersten Generation mit ähnlicher antibakterieller Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Cefazolin: Ein Cephalosporin der ersten Generation mit einem breiteren Wirkungsspektrum gegen gramnegative Bakterien.
Cephalexin: Ein oral verfügbares Cephalosporin der ersten Generation mit ähnlichen antibakteriellen Eigenschaften.
Einzigartigkeit von Cefalotin-Natriumsalz
Cefalotin-Natriumsalz ist unter den Cephalosporinen der ersten Generation einzigartig aufgrund seiner hohen Stabilität gegenüber Penicillinase-Enzymen und seiner Wirksamkeit gegen eine Vielzahl von grampositiven Bakterien. Es war eines der ersten entwickelten Cephalosporine und wurde umfassend untersucht, was es zu einer wertvollen Verbindung für klinische und Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-8-11-9-15-7-6-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXSSYSWCHQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471087 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-44-2 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)





